2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan
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Overview
Description
2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan is an organic compound characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a 2-nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and 2-nitroethanol.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-nitroethanol in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dichlorophenyl-2-nitroethanol.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the furan ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 2-(3,4-Dichlorophenyl)-5-(2-aminovinyl)furan.
Oxidation: 2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furanone.
Substitution: 2-(3,4-Dimethoxyphenyl)-5-(2-nitrovinyl)furan.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)thiophene: Similar structure with a thiophene ring instead of a furan ring.
2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)pyrrole: Similar structure with a pyrrole ring instead of a furan ring.
2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)benzene: Similar structure with a benzene ring instead of a furan ring.
Uniqueness
2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan is unique due to the presence of both a furan ring and a nitrovinyl group, which confer distinct chemical reactivity and biological activity. The furan ring provides aromatic stability, while the nitrovinyl group offers sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-[(E)-2-nitroethenyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-10-3-1-8(7-11(10)14)12-4-2-9(18-12)5-6-15(16)17/h1-7H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMFODSUZBJHRZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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